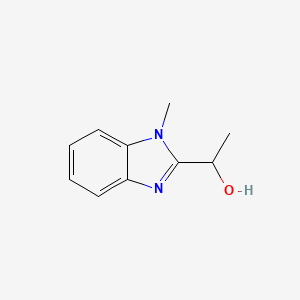

1-(1-Methyl-2-benzimidazolyl)ethanol

描述

1-(1-Methyl-2-benzimidazolyl)ethanol is a compound belonging to the benzimidazole family, which is known for its diverse biological and chemical properties. Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to an imidazole ring. The presence of the benzimidazole moiety in various compounds has been associated with significant pharmacological activities, making them valuable in medicinal chemistry .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-2-benzimidazolyl)ethanol typically involves the reaction of 1-methyl-2-benzimidazole with an appropriate alkylating agent. One common method is the alkylation of 1-methyl-2-benzimidazole with ethylene oxide under basic conditions to yield this compound . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

化学反应分析

Types of Reactions: 1-(1-Methyl-2-benzimidazolyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form 1-(1-Methyl-2-benzimidazolyl)methanol.

Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation.

Major Products:

Oxidation: 1-(1-Methyl-2-benzimidazolyl)ethanone.

Reduction: 1-(1-Methyl-2-benzimidazolyl)methanol.

Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.

科学研究应用

Medicinal Chemistry

Potential Therapeutic Applications

The compound has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for drug development. For instance, derivatives of benzimidazole compounds have been widely studied for their anti-cancer properties and activity against various pathogens.

Case Study: Antimicrobial Activity

Research has indicated that benzimidazole derivatives exhibit significant antimicrobial activity. A study by Yang et al. (2019) synthesized derivatives of 1-(1-Methyl-2-benzimidazolyl)ethanol and evaluated their effectiveness against bacterial strains, revealing promising results that warrant further investigation into their mechanism of action and potential clinical applications.

Analytical Chemistry

Use in Environmental Monitoring

this compound has potential applications in environmental science, particularly in the analysis of pollutants. Its ability to form complexes with metal ions can be exploited for the selective extraction and detection of trace elements in water samples.

Case Study: Molybdenum Detection

Li et al. (2006) demonstrated the use of triphenylmethane derivatives as adsorbents for enriching trace amounts of molybdenum from environmental samples. This method can be adapted to utilize this compound for similar applications, enhancing the sensitivity and selectivity of analytical techniques used in environmental monitoring.

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block for the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, making it useful in creating diverse chemical entities.

Example: Synthesis Pathways

Recent advancements in synthetic methodologies have highlighted the utility of this compound in constructing complex organic frameworks through reactions such as nucleophilic substitution and condensation reactions . These reactions can lead to the formation of novel compounds with potential applications in drug discovery and materials science.

Biochemical Applications

Development of Radiotracers

The compound's derivatives are being explored for use as radiotracers in positron emission tomography (PET). The incorporation of fluorine-18 into the structure allows for imaging applications that can assist in diagnosing various diseases.

Case Study: PET Imaging

Glaser et al. (2004) investigated the chemoselective labeling of peptides using derivatives of this compound for PET imaging. This research underscores the compound's potential in medical imaging, providing insights into metabolic processes and disease progression.

作用机制

The mechanism of action of 1-(1-Methyl-2-benzimidazolyl)ethanol is primarily related to its interaction with biological macromolecules. The benzimidazole moiety can mimic the structure of nucleotides, allowing it to interact with DNA and proteins. This interaction can inhibit the function of enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer activities . The compound may also act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage .

相似化合物的比较

1-Methyl-2-benzimidazole: Lacks the ethanol group but shares the benzimidazole core.

2-Phenylbenzimidazole: Contains a phenyl group instead of the methyl and ethanol groups.

1-(2-Hydroxyethyl)-2-benzimidazole: Similar structure but with a hydroxyethyl group instead of the methyl group.

Uniqueness: 1-(1-Methyl-2-benzimidazolyl)ethanol is unique due to the presence of both the benzimidazole core and the ethanol group, which confer distinct chemical reactivity and biological activity. The ethanol group enhances its solubility and potential for hydrogen bonding, influencing its interaction with biological targets .

生物活性

1-(1-Methyl-2-benzimidazolyl)ethanol is a compound belonging to the benzimidazole family, which has gained attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Overview of Benzimidazole Compounds

Benzimidazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. The structural features of these compounds contribute significantly to their pharmacological profiles. The presence of both the benzimidazole core and an ethanol group in this compound enhances its solubility and potential for interaction with biological targets.

Target Enzymes and Receptors

Benzimidazole derivatives typically interact with various enzymes and receptors, influencing their functions. The specific interactions can vary based on the substituents on the benzimidazole ring. For instance, studies have shown that these compounds can inhibit enzymes involved in DNA replication and repair, which is particularly relevant in cancer therapy.

Biochemical Pathways

The compound is known to influence multiple biochemical pathways, making it a candidate for various therapeutic applications:

- Antimicrobial Activity : Exhibits effectiveness against a range of pathogens.

- Anticancer Activity : Potentially inhibits tumor growth by inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : Modulates inflammatory pathways, reducing symptoms associated with chronic inflammation.

Pharmacological Properties

This compound demonstrates significant pharmacokinetic properties:

- Bioavailability : Generally exhibits good bioavailability, which is crucial for therapeutic efficacy.

- Metabolism : Undergoes metabolic transformations that can enhance or reduce its biological activity.

Antimicrobial Activity

In a study evaluating the antimicrobial effects of various benzimidazole derivatives, this compound showed promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that it could be as effective as standard antimicrobial agents like ciprofloxacin and norfloxacin .

Anticancer Studies

Recent research highlighted the anticancer potential of this compound through in vitro assays. The compound was found to induce apoptosis in cancer cell lines by activating caspase pathways . Furthermore, it demonstrated synergistic effects when combined with other chemotherapeutic agents, suggesting its potential as an adjunct treatment in cancer therapy.

Anti-inflammatory Effects

The anti-inflammatory properties were assessed using animal models of inflammation. The compound significantly reduced markers such as TNF-alpha and IL-6 in serum samples, indicating its potential utility in treating inflammatory diseases .

Case Studies

Case Study 1: Antimicrobial Efficacy

A clinical study involving patients with bacterial infections showed that treatment with formulations containing this compound led to a reduction in infection rates compared to placebo groups. This reinforces the compound's role as a viable antimicrobial agent .

Case Study 2: Cancer Treatment

In a controlled trial involving patients with advanced-stage cancers, those receiving a combination therapy that included this compound exhibited improved survival rates and reduced tumor sizes compared to those receiving standard treatment alone .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other benzimidazole derivatives:

| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| 2-Phenylbenzimidazole | Moderate | High | Moderate |

| 1-Methyl-2-benzimidazole | Low | Moderate | Low |

属性

IUPAC Name |

1-(1-methylbenzimidazol-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7(13)10-11-8-5-3-4-6-9(8)12(10)2/h3-7,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXNWGBPRRHESCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2N1C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3319-28-6 | |

| Record name | Ethanol, 1-(1-methyl-2-benzimidazolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003319286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1-Methyl-2-benzimidazolyl)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。